

X-ray Crystallography Validation of (DHQD)₂PYR Products

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Compound Focus: (DHQD)₂Pyr

CAS No.: 149725-81-5

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The table below summarizes a key study where X-ray crystallography was used to determine the absolute configuration of a product obtained from a reaction catalyzed by a ligand closely related to (DHQD)₂PYR.

Product	Reaction Type	Catalyst Used	Absolute Configuration	Reference
2d (Chlorinated naphthalenone)	Organocatalytic asymmetric chlorinative dearomatization of naphthols	(DHQD) ₂ PHAL	(R)	[1]
2t (Chlorinated naphthalenone)	Organocatalytic asymmetric chlorinative dearomatization of 1-naphthol derivative	(DHQD) ₂ PYR	Confirmed via X-ray (specific configuration not stated)	[1]

This study highlights that the stereochemical outcome of a reaction can be controlled by the choice of catalyst. For instance, using the pseudo-enantiomeric catalyst **(DHQ)₂PHAL** instead of (DHQD)₂PHAL produced the enantiomer of product **2a** with the opposite configuration [1].

Experimental Context and Protocol

To understand how the data in the table was generated, here is a summary of the relevant experimental procedure from the same study:

- **Reaction:** Organocatalytic asymmetric chlorinative dearomatization of naphthols.
- **Catalyst:** (DHQD)₂PHAL or (DHQD)₂PYR (10 mol%).
- **Electrophilic Chlorine Source:** 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH).
- **Optimized Conditions:** The reaction was performed in toluene at -78 °C [1].
- **Role of X-ray Crystallography:** After isolating the product (**2d**), researchers grew a crystal suitable for X-ray diffraction analysis. Solving the crystal structure allowed them to unambiguously assign the absolute configuration of the newly formed chlorine-containing stereocenter as (R) [1].

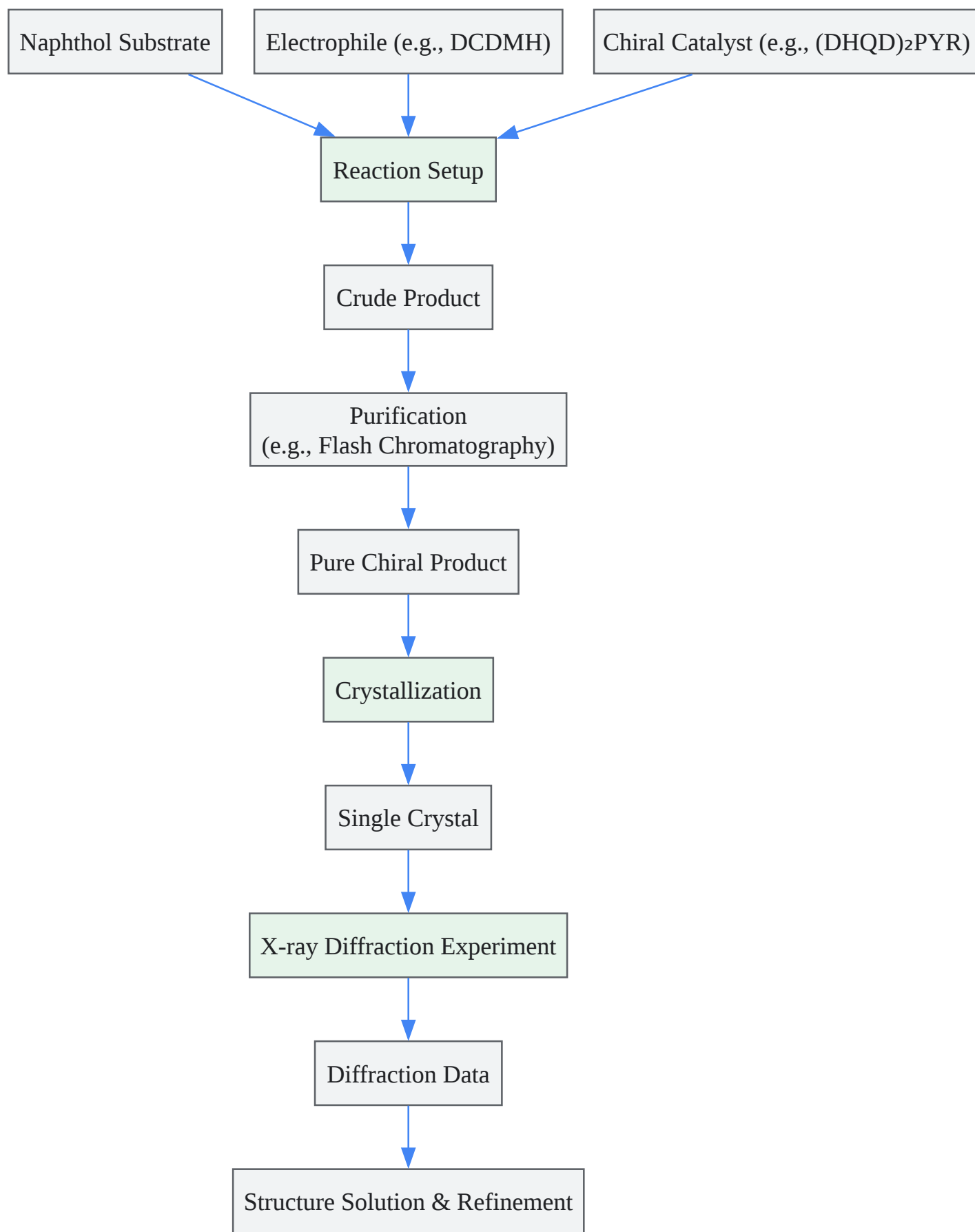
Performance Comparison with Alternative Catalysts

The selection of the DHQD-based ligand is crucial for both yield and enantioselectivity. The table below compares the performance of different catalysts in related asymmetric reactions.

Reaction Type	Catalyst	Performance (Yield & Enantioselectivity)	Reference
Fluorination/Semi-pinacol Rearrangement	(DHQD) ₂ PYR	Controlled stereochemistry to (α S, β S) products with comparable ee values but slightly lower yields vs. (DHQ) ₂ PYR	[2]
Chlorination/Semi-pinacol Rearrangement	(DHQD) ₂ PYR	Higher yields and enantioselectivities (74-99% ee) compared to (DHQ) ₂ PYR	[2]
Chlorinative Dearomatization	(DHQD) ₂ PHAL	Product 2a : 95% yield, 92% ee	[1]
	(DHQ) ₂ PHAL	Product 2a : 94% yield, 90% ee (opposite configuration)	[1]
Sharpless Asymmetric Dihydroxylation	(DHQD) ₂ PHAL	High regioselectivity and enantioselectivity (up to 99% ee) for specific dienolate substrates	[3]

Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting such a reaction and validating the product, based on the methodologies described in the search results.





Absolute Configuration Assigned

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